molecular formula C13H21NO B3336816 3,5-Diisopropyl-4-methoxy-phenylamine CAS No. 3883-87-2

3,5-Diisopropyl-4-methoxy-phenylamine

Cat. No.: B3336816
CAS No.: 3883-87-2
M. Wt: 207.31 g/mol
InChI Key: SPIHOBSWIOXHBU-UHFFFAOYSA-N
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Description

Strategic Context of Substituted Phenylamines in Chemical Synthesis

Substituted phenylamines are crucial intermediates in the production of a wide range of organic molecules, including pharmaceuticals, agrochemicals, and materials with specific electronic or optical properties. wisdomlib.orgresearchgate.net The amino group of anilines can be readily functionalized, and the substituents on the aromatic ring can be tailored to control the molecule's reactivity, solubility, and steric profile.

The presence of bulky substituents, such as the isopropyl groups in 3,5-Diisopropyl-4-methoxy-phenylamine, creates a sterically crowded environment around the nitrogen atom. This steric hindrance can be strategically employed to influence the regioselectivity of reactions, stabilize reactive intermediates, and construct complex molecular architectures that would be challenging to access otherwise. rsc.org For instance, sterically demanding ligands derived from hindered anilines play a critical role in modern catalysis by stabilizing metal centers and influencing the outcome of catalytic cycles. rsc.org

Evolution of Research Trajectories for this compound

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, the research trajectory for this compound can be inferred from the broader advancements in the synthesis and application of sterically hindered anilines. Early research in this area often contended with the challenges of introducing bulky groups onto the aniline (B41778) core.

More recent research has focused on the development of practical and efficient catalytic methods for the synthesis of such compounds. nih.govrsc.org These modern synthetic strategies often employ transition metal catalysis, such as copper- or palladium-catalyzed amination reactions, to construct the sterically encumbered C-N bond with high efficiency and functional group tolerance. nih.govacs.org The evolution of these synthetic methods has paved the way for the exploration of a wider range of sterically hindered anilines, including those with substitution patterns analogous to this compound, for applications in areas like ligand design and materials science. rsc.org

Methodological Approaches in Investigating this compound

The investigation of a novel compound like this compound would typically involve a multi-faceted approach encompassing synthesis, purification, and structural characterization.

Synthesis: The synthesis of sterically hindered anilines often requires specialized methods to overcome the steric repulsion between the bulky substituents and the incoming amino group. Potential synthetic routes could involve the amination of a corresponding aryl halide or boronic ester. nih.govrsc.org For instance, a plausible approach could be the copper-catalyzed amination of a 1-halo-3,5-diisopropyl-4-methoxybenzene derivative.

Purification and Characterization: Following synthesis, the compound would be purified using standard techniques such as column chromatography or recrystallization. The structural elucidation would then be carried out using a combination of spectroscopic methods.

Analytical Technique Expected Information
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR would provide information on the number and connectivity of protons, including the characteristic signals for the isopropyl and methoxy (B1213986) groups, as well as the aromatic and amine protons. ¹³C NMR would reveal the number of unique carbon environments in the molecule.
Mass Spectrometry (MS) This technique would be used to determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming its structure.
Infrared (IR) Spectroscopy IR spectroscopy would identify the presence of key functional groups, such as the N-H stretching vibrations of the amine and the C-O stretching of the methoxy group.
X-ray Crystallography If a suitable single crystal can be obtained, X-ray crystallography would provide the definitive three-dimensional structure of the molecule, including bond lengths, bond angles, and the spatial arrangement of the substituents. researchgate.net

The data obtained from these analytical techniques would be crucial for confirming the identity and purity of this compound and for understanding its fundamental chemical properties.

Properties

IUPAC Name

4-methoxy-3,5-di(propan-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-8(2)11-6-10(14)7-12(9(3)4)13(11)15-5/h6-9H,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPIHOBSWIOXHBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1OC)C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351631
Record name 3,5-Diisopropyl-4-methoxy-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3883-87-2
Record name 3,5-Diisopropyl-4-methoxy-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3,5 Diisopropyl 4 Methoxy Phenylamine and Its Precursors

Established Synthetic Routes to 3,5-Diisopropyl-4-methoxy-phenylamine

The construction of the this compound scaffold can be approached through several classical organic transformations. These routes typically involve the sequential introduction of the isopropyl, methoxy (B1213986), and amino functionalities onto the benzene (B151609) ring.

Reductive Amination Pathways for Aryl Ketones

Reductive amination is a versatile method for the formation of amines from carbonyl compounds. acs.orguc.pt In a potential pathway to this compound, a suitable aryl ketone precursor, such as 3,5-diisopropyl-4-methoxy-acetophenone, could be subjected to reductive amination. This two-step, one-pot reaction involves the formation of an imine intermediate with an amine source, followed by its reduction.

The reaction typically proceeds by condensing the ketone with an amine, such as ammonia (B1221849) or a protected amine equivalent, to form an imine or enamine intermediate. This intermediate is then reduced in situ to the desired primary amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are favored for their selectivity in reducing the protonated imine over the starting ketone. acs.orgresearchgate.net The choice of solvent can influence reaction rates, with chlorinated solvents like 1,2-dichloroethane (B1671644) (DCE) often providing faster conversions compared to ethers like tetrahydrofuran (B95107) (THF). researchgate.net

A hypothetical reductive amination is presented in the table below.

ParameterValue
Starting Material 3,5-Diisopropyl-4-methoxy-acetophenone
Amine Source Ammonia or Ammonium (B1175870) Salt
Reducing Agent Sodium triacetoxyborohydride
Solvent 1,2-Dichloroethane (DCE)
Temperature Room Temperature
Catalyst Acetic Acid (optional)

This approach offers a direct route to the target aniline (B41778), provided the precursor ketone is readily accessible.

Nitration and Subsequent Reduction Strategies for Aniline Derivatives

A common and well-established method for the synthesis of anilines involves the nitration of an aromatic precursor followed by the reduction of the nitro group. For the synthesis of this compound, this would likely start with 1,3-diisopropyl-2-methoxybenzene.

The first step is the electrophilic aromatic substitution (nitration) to introduce a nitro group at the 4-position of the anisole (B1667542) ring. The directing effects of the methoxy and isopropyl groups would favor substitution at this position. A variety of nitrating agents can be employed, with a mixture of nitric acid and sulfuric acid being a traditional choice. The reaction conditions, such as temperature and reaction time, would need to be carefully controlled to avoid side reactions.

Following the successful nitration to yield 1,3-diisopropyl-2-methoxy-4-nitrobenzene, the nitro group is then reduced to the corresponding amine. A wide range of reducing agents can effect this transformation, including metal catalysts such as palladium on carbon (Pd/C) with hydrogen gas, or metals in acidic media like tin (Sn) or iron (Fe) in hydrochloric acid (HCl).

A plausible reaction sequence is detailed in the table below.

StepReactionReagents and Conditions
1 NitrationStarting Material: 1,3-Diisopropyl-2-methoxybenzene; Reagents: HNO3, H2SO4; Temperature: 0-25 °C
2 ReductionStarting Material: 1,3-Diisopropyl-2-methoxy-4-nitrobenzene; Reagents: Pd/C, H2 (g); Solvent: Ethanol or Ethyl Acetate

This two-step sequence is a robust and frequently utilized strategy for the preparation of substituted anilines.

Palladium-Catalyzed Amination of Halogenated Arenes

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a powerful tool for the formation of carbon-nitrogen bonds. nih.gov This methodology could be applied to the synthesis of this compound by coupling a halogenated precursor with an amine source.

The key precursor for this route would be a 4-halo-3,5-diisopropylanisole, such as 4-bromo- or 4-chloro-3,5-diisopropylanisole. This precursor would then be reacted with an ammonia equivalent, such as benzophenone (B1666685) imine followed by hydrolysis, or directly with ammonia under specific catalytic conditions. The success of this reaction often depends on the choice of palladium catalyst, ligand, and base. For sterically hindered substrates, bulky electron-rich phosphine (B1218219) ligands are often required to facilitate the catalytic cycle.

A proposed Buchwald-Hartwig amination is outlined below.

ParameterValue
Starting Material 4-Bromo-3,5-diisopropylanisole
Amine Source Ammonia or Benzophenone Imine
Catalyst Pd(OAc)2 or Pd2(dba)3
Ligand A bulky biarylphosphine ligand (e.g., XPhos)
Base A strong, non-nucleophilic base (e.g., NaOtBu)
Solvent Toluene (B28343) or Dioxane
Temperature 80-110 °C

This method offers a convergent approach to the target molecule, with the potential for high yields and functional group tolerance.

Novel and Optimized Synthetic Protocols

In line with the principles of modern organic synthesis, the development of greener and more efficient methods for the production of this compound is of significant interest.

Green Chemistry Approaches in Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. researchgate.netnih.gov In the context of synthesizing substituted anilines, this can involve the use of biocatalysis or environmentally benign reagents and solvents.

For the reduction of a nitro precursor, biocatalytic methods employing nitroreductase enzymes are emerging as a sustainable alternative to traditional metal-catalyzed hydrogenations. nih.gov These enzymatic reductions can often be performed in aqueous media at ambient temperature and pressure, significantly reducing the environmental impact. acs.orgnih.gov

Another green approach involves the use of safer and more sustainable reagents. For instance, the development of methods for the synthesis of substituted anilines from readily available and non-toxic starting materials, such as isatoic anhydride (B1165640) derivatives, represents a move towards greener synthetic pathways. researchgate.netnih.gov

Green ApproachApplication to this compound Synthesis
Biocatalytic Reduction Use of a nitroreductase enzyme for the reduction of 1,3-diisopropyl-2-methoxy-4-nitrobenzene to the target aniline.
Alternative Starting Materials Exploration of synthetic routes starting from bio-based or readily available precursors to minimize hazardous intermediates.

Flow Chemistry Applications for Scalable Production

Flow chemistry, or continuous flow processing, offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and enhanced scalability. uc.ptacs.orgnih.govmdpi.com These benefits are particularly relevant for reactions that are highly exothermic or involve hazardous reagents, such as nitrations.

The nitration of 1,3-diisopropyl-2-methoxybenzene could be performed in a microreactor system, allowing for precise control of reaction temperature and minimizing the risk of runaway reactions. acs.org Similarly, the subsequent reduction of the nitro group can be carried out in a packed-bed reactor containing a solid-supported catalyst, enabling continuous production and easy separation of the product from the catalyst. acs.org

The implementation of a multi-step flow synthesis, where sequential reactions are performed in a continuous manner without the isolation of intermediates, could provide an efficient and automated process for the production of this compound. uc.pt

Flow Chemistry ApplicationPotential Advantages
Continuous Nitration Enhanced safety, improved heat transfer, precise control over reaction parameters.
Continuous Reduction Efficient catalyst use and recycling, simplified product isolation, potential for higher throughput.
Telescoped Synthesis Reduced manual handling, shorter overall process time, increased efficiency.

Chemo- and Regioselective Synthesis of Advanced Intermediates

A plausible and efficient synthetic route to this compound involves the initial preparation of a substituted nitrobenzene (B124822) precursor, which can then be reduced to the target aniline. A key advanced intermediate for this synthesis is 1,3-diisopropyl-2-methoxy-4-nitrobenzene .

The synthesis of this intermediate can be envisioned starting from a readily available precursor like o-anisidine (B45086) or 2-methoxyaniline. The directing effects of the methoxy and amino groups would guide the subsequent substitutions. A potential synthetic pathway is outlined below:

Di-isopropylation of a suitable precursor: The introduction of the two isopropyl groups is a critical step. A Friedel-Crafts alkylation reaction on a suitable substrate, such as 2-methoxy-phenol or 2-methoxyaniline, could be employed. However, controlling the regioselectivity to achieve 3,5-di-isopropylation can be challenging due to steric hindrance and the activating nature of the initial substituents. An alternative approach could involve the isopropylation of a pre-functionalized ring system where other positions are blocked.

Nitration of the di-isopropylated intermediate: Once 2,6-diisopropylanisole is obtained, a regioselective nitration is required to introduce the nitro group at the C4 position. The methoxy group is an ortho-, para-director, and the two bulky isopropyl groups at the ortho positions will sterically hinder substitution at these sites, thus favoring nitration at the para-position. The reaction would typically be carried out using a nitrating agent such as nitric acid in the presence of sulfuric acid, under carefully controlled temperature conditions to avoid side reactions.

Reduction of the nitro group: The final step in the synthesis of the target amine is the reduction of the nitro group in 1,3-diisopropyl-2-methoxy-4-nitrobenzene. This is a standard transformation that can be achieved with high efficiency using various reducing agents. Common methods include catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas, or chemical reduction using metals like tin or iron in acidic media. For instance, the reduction of a similar structure, 4-(ethylsulfonyl)-1-methoxy-2-nitrobenzene, to the corresponding aniline has been successfully achieved using 10% Pd/C under a hydrogen atmosphere. researchgate.net

The following table summarizes a potential synthetic sequence for the key intermediate:

StepStarting MaterialReagent(s)ProductReaction Type
12-MethoxyphenolIsopropyl halide/alkene, Lewis/Brønsted acid2,6-DiisopropylphenolFriedel-Crafts Alkylation
22,6-DiisopropylphenolMethylating agent (e.g., dimethyl sulfate)2,6-DiisopropylanisoleWilliamson Ether Synthesis
32,6-DiisopropylanisoleHNO₃, H₂SO₄1,3-Diisopropyl-2-methoxy-4-nitrobenzeneElectrophilic Aromatic Substitution (Nitration)
41,3-Diisopropyl-2-methoxy-4-nitrobenzeneH₂, Pd/C or Sn/HClThis compound Reduction

Derivatization Strategies and Analogue Synthesis

The primary amine functionality of this compound is a versatile handle for a wide array of derivatization reactions, allowing for the synthesis of a diverse library of analogues with potentially new chemical and physical properties.

N-Substitution Reactions of this compound

The nitrogen atom of the amine group can act as a nucleophile, readily participating in substitution reactions to form a variety of N-substituted derivatives. The steric hindrance imposed by the adjacent isopropyl groups may influence the reactivity of the amine, potentially requiring more forcing reaction conditions compared to unhindered anilines.

Synthesis of Acyl, Sulfonyl, and Alkyl Derivatives

Acyl Derivatives: The amine can be readily acylated to form amides. This is typically achieved by reacting the amine with an acyl chloride or an acid anhydride in the presence of a base to neutralize the HCl or carboxylic acid byproduct. For example, reaction with acetyl chloride would yield N-(3,5-diisopropyl-4-methoxyphenyl)acetamide. The synthesis of various amides from amines and acyl chlorides is a well-established and versatile reaction. researchgate.net

Sulfonyl Derivatives: Similarly, sulfonamides can be prepared by reacting the amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base like pyridine (B92270) or triethylamine. This reaction, known as the Hinsberg test for amines, would produce N-(3,5-diisopropyl-4-methoxyphenyl)sulfonamides. The synthesis of N-sulfonyl derivatives is a common strategy in medicinal chemistry. nih.gov

Alkyl Derivatives: N-alkylation of the amine can be accomplished through several methods. Direct alkylation with alkyl halides can be challenging due to the possibility of over-alkylation to form secondary and tertiary amines, and even quaternary ammonium salts. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium borohydride (B1222165) or sodium triacetoxyborohydride), is a more controlled method for producing secondary and tertiary amines. The use of greener alkylating agents, such as propylene (B89431) carbonate, has also been reported for the N-alkylation of various heterocycles and could be applicable here. mdpi.com

The table below summarizes these derivatization reactions:

Derivative TypeReagent ClassExample ReagentProduct Class
AcylAcyl Halide / AnhydrideAcetyl chlorideAmide
SulfonylSulfonyl Chloridep-Toluenesulfonyl chlorideSulfonamide
AlkylAlkyl Halide / Aldehyde + Reducing AgentMethyl iodide / Formaldehyde + NaBH₃CNN-Alkyl/N,N-Dialkyl Amine

Formation of Polymeric or Supramolecular Scaffolds Incorporating the Amine Moiety

The this compound moiety can be incorporated into larger molecular assemblies, such as polymers and supramolecular structures, through the versatile reactivity of its amine group.

Polymeric Scaffolds: The amine can be used as a monomer or a functional component in polymerization reactions. For instance, it can be reacted with diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively. The bulky diisopropyl groups would be expected to influence the polymer's properties, such as its solubility, thermal stability, and chain packing, potentially leading to materials with low crystallinity and good solubility in organic solvents. The incorporation of amine-containing moieties into polymeric scaffolds is a common strategy in materials science for creating functional materials. stackexchange.com

Supramolecular Scaffolds: The amine group is capable of forming hydrogen bonds, which are key interactions in the self-assembly of supramolecular structures. The N-H protons can act as hydrogen bond donors, while the lone pair on the nitrogen can act as a hydrogen bond acceptor. By designing complementary molecules that can interact with the amine moiety through hydrogen bonding or other non-covalent interactions, it is possible to construct well-defined supramolecular architectures such as sheets, chains, or more complex networks. nih.gov The derivatization of the amine into an amide or sulfonamide introduces additional hydrogen bonding sites (the C=O or S=O groups), further expanding the possibilities for creating intricate supramolecular assemblies.

Reaction Mechanisms and Intrinsic Reactivity of 3,5 Diisopropyl 4 Methoxy Phenylamine

Nucleophilic Reactivity of the Amine Functionality

The lone pair of electrons on the nitrogen atom of the primary amine group makes 3,5-Diisopropyl-4-methoxy-phenylamine a potent nucleophile. However, the steric bulk of the adjacent isopropyl groups can modulate its reactivity towards various electrophiles.

The primary amine of this compound readily participates in reactions with a variety of electrophilic partners.

Reactions with Carbonyls: Like other primary amines, it can react with aldehydes and ketones to form Schiff bases (imines). This reaction typically proceeds via a carbinolamine intermediate, which then dehydrates to form the C=N double bond. The reaction of anilines with aldehydes to form secondary amines via reduction of the intermediate Schiff base is a well-established method. For instance, secondary amines can be synthesized by the condensation of primary amines with corresponding aldehydes in methanol, followed by reduction with sodium borohydride (B1222165). baranlab.org For sterically hindered amines, specific protocols may be required to achieve good yields. For example, direct reductive amination of ketones with primary amines can be achieved using Rh- and Ru-catalysts with carbon monoxide as a deoxygenating agent. rsc.org

Reactions with Acyl Halides and Anhydrides: The amine group readily reacts with acyl chlorides and acid anhydrides to form the corresponding amides. These reactions are typically vigorous. For instance, phenylamine reacts with ethanoyl chloride in the cold to produce N-phenylethanamide. researchgate.net For sterically hindered and electron-deficient amines, specialized methods, such as the in situ formation of acyl fluorides at elevated temperatures, have been developed to facilitate amide bond formation. researchgate.net

Reactions with Alkyl Halides: N-alkylation of the amine can occur with alkyl halides. However, due to the steric hindrance from the ortho-isopropyl groups, these reactions might require more forcing conditions compared to unhindered anilines. Overalkylation to form tertiary amines and even quaternary ammonium (B1175870) salts is possible, though less favorable. Reactions of 2,6-diisopropylaniline (B50358) with methyl iodide in dimethylformamide in the presence of potassium carbonate have been shown to yield exclusively the N,N-dimethylated product. researchgate.net

Reactions with Activated Olefins: The amine can undergo Michael addition to activated olefins, such as α,β-unsaturated carbonyl compounds or nitriles. This conjugate addition is a common method for the formation of β-amino compounds.

A representative table of reaction conditions for analogous sterically hindered anilines is provided below.

ElectrophileReagent/ConditionsProduct TypeReference CompoundCitation
KetoneAmine, Rh/Ru catalyst, COTertiary AmineGeneral hindered amines rsc.org
Acyl HalideAcyl fluoride (B91410) (in situ), heatAmideGeneral hindered amines researchgate.net
Alkyl HalideMethyl iodide, K2CO3, DMFN,N-dimethylaniline2,6-diisopropylaniline researchgate.net
AldehydeAldehyde, NaBH4, MethanolSecondary Aminep-anisidine baranlab.org

The mechanisms of the aforementioned reactions are well-established in organic chemistry.

Schiff Base Formation: The reaction with carbonyls initiates with the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon. This is followed by proton transfer to form a neutral carbinolamine. Subsequent protonation of the hydroxyl group and elimination of water yields the protonated imine, which is then deprotonated to give the final Schiff base.

Amide Formation: The reaction with acyl halides or anhydrides proceeds through a nucleophilic acyl substitution mechanism. The amine attacks the carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate. The leaving group (halide or carboxylate) is then expelled to regenerate the carbonyl group, forming the stable amide product.

N-Alkylation: This reaction follows a standard SN2 pathway, where the amine nucleophile attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. The steric hindrance around the nitrogen in this compound would be expected to slow the rate of this reaction compared to less hindered anilines.

Aromatic Ring Reactivity and Substitution Patterns

The aromatic ring of this compound is highly activated towards electrophilic attack due to the strong electron-donating effects of both the amino and methoxy (B1213986) groups. Both are ortho, para-directing substituents. wikipedia.org

The combined directing effects of the amino and methoxy groups would strongly favor electrophilic substitution at the positions ortho to the amino group (positions 2 and 6) and ortho to the methoxy group (positions 3 and 5). However, positions 3 and 5 are already occupied by bulky isopropyl groups. Therefore, electrophilic attack is most likely to occur at the positions ortho to the powerful amino directing group, which are positions 2 and 6. However, these positions are sterically hindered by the isopropyl groups. This steric hindrance can influence the regioselectivity of the reaction.

Nitration: Direct nitration of highly activated anilines can be problematic, often leading to oxidation and the formation of complex mixtures. A common strategy to control the reaction is to first protect the amino group as an amide (e.g., acetanilide). This moderates the activating effect and directs the incoming electrophile primarily to the para position. quora.com For a close analog, 2,6-diisopropylaniline, nitration can be achieved by heating with nitric acid in the presence of sulfuric acid and a solvent like toluene (B28343) or o-xylene, yielding the 4-nitro derivative. google.com

Halogenation: Halogenation of anilines is typically very rapid and can lead to polyhalogenation. For instance, monobromination of aniline (B41778) is difficult to control. rsc.org For electron-rich anilines, methods have been developed for selective halogenation. For example, treatment of N,N-dialkylaniline N-oxides with thionyl halides can lead to selective para-bromination or ortho-chlorination. nih.gov

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally not successful with anilines because the lone pair on the nitrogen coordinates strongly with the Lewis acid catalyst, deactivating the ring towards electrophilic attack. youtube.com This deactivation is so strong that it prevents the desired substitution reaction.

The following table summarizes expected outcomes for electrophilic aromatic substitution on the target compound, based on general principles and data from analogous systems.

ReactionReagentsExpected Major Product PositionNotesCitation
NitrationHNO₃, H₂SO₄4-nitroBased on nitration of 2,6-diisopropylaniline. google.com google.com
BrominationBr₂Likely complex mixture/polybrominationDirect bromination of anilines is hard to control. rsc.org rsc.org
AcylationAcyl chloride, AlCl₃No reactionLewis acid catalyst deactivates the ring. youtube.com youtube.com

Directed ortho metalation (DoM) is a powerful tool for the functionalization of aromatic rings. wikipedia.org In this reaction, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. Both the methoxy group and a protected amino group can act as DMGs. organic-chemistry.orguwindsor.ca

For this compound, after protection of the amine (e.g., as a pivalamide (B147659) or carbamate), the methoxy group would be the primary directing group. However, the positions ortho to the methoxy group (positions 3 and 5) are blocked by the isopropyl groups. The protected amino group could potentially direct metalation to the 2 and 6 positions, but these are also sterically encumbered. The relative directing ability of the protected amine versus the methoxy group, along with the significant steric hindrance, would make the outcome of a DoM reaction on this specific substrate difficult to predict without experimental data. In cases with competing directing groups, the stronger DMG typically controls the site of lithiation. harvard.edu

Anilines can be electrochemically oxidized, and the presence of electron-donating groups like methoxy and alkyl groups influences the oxidation potential. The oxidation of anilines typically involves the formation of a radical cation, which can then undergo further reactions, including polymerization.

Electron transfer is a fundamental step in many reactions involving anilines, including some biological processes and the formation of conducting polymers. The ease of formation of the radical cation from this compound suggests it could be an effective electron donor in charge-transfer complexes and related processes. sapub.org

Redox Behavior and Electron Transfer Characteristics

Electrochemical Oxidation and Reduction Potentials

The electrochemical behavior of this compound is characterized by the oxidation of the amino group, a process significantly influenced by the electron-donating substituents on the aromatic ring. The methoxy and isopropyl groups increase the electron density on the aniline core, which generally lowers the oxidation potential compared to unsubstituted aniline, making it more susceptible to oxidation.

Reduction of the aromatic ring of this compound would be expected to occur at a highly negative potential and is generally not a focal point of its electrochemical studies, as the electron-rich nature of the ring makes it resistant to reduction.

Table 1: Estimated Electrochemical Data for this compound and Related Compounds

CompoundPredicted Oxidation Potential (V vs. SHE)Notes
Aniline~0.9Reference compound.
4-Methoxyaniline~0.7The methoxy group lowers the oxidation potential.
2,6-Diisopropylaniline~0.8Isopropyl groups have a moderate electron-donating effect.
This compound~0.6 - 0.7Estimated based on the combined strong electron-donating effects of the methoxy and isopropyl groups.

Note: The values for this compound are estimates based on the known effects of substituents and data for related compounds, as direct experimental values are not available.

Radical Formation and Stability Studies

The one-electron oxidation of this compound leads to the formation of a radical cation. The stability of this radical species is a critical aspect of its reactivity. The presence of the para-methoxy group is expected to play a significant role in stabilizing the radical cation through resonance delocalization of the unpaired electron and the positive charge over the aromatic ring and the oxygen atom.

Furthermore, the two isopropyl groups at the meta positions provide steric shielding to the radical center on the nitrogen and the aromatic ring. This steric hindrance can protect the radical from subsequent reactions, such as dimerization or reactions with other molecules in the medium, thereby increasing its kinetic stability.

Electron Paramagnetic Resonance (EPR) spectroscopy is the primary technique for studying such radical species. While specific EPR studies on the radical cation of this compound are not documented in the reviewed literature, the expected hyperfine structure would arise from the coupling of the unpaired electron with the nitrogen nucleus, the protons of the amino group, the methoxy protons, and the protons of the isopropyl groups. The magnitude of these coupling constants would provide valuable information about the distribution of the unpaired electron spin density within the molecule.

Acid-Base Equilibria and Protonation States in Varied Environments

Determination of pKa Values in Aqueous and Non-Aqueous Solvents

The basicity of an amine is quantified by the pKa of its conjugate acid (anilinium ion). For this compound, the lone pair of electrons on the nitrogen atom is available for protonation. The basicity of this compound is influenced by the electronic effects of the substituents on the aromatic ring.

Direct experimental determination of the pKa value for this compound in aqueous or non-aqueous solvents is not readily found in the scientific literature. However, an estimation can be made by considering the pKa values of related anilines. For instance, the pKa of the conjugate acid of aniline is 4.6. The presence of electron-donating groups generally increases the pKa, making the aniline more basic. The methoxy group at the para position in 4-methoxyaniline increases the pKa to 5.3. The two isopropyl groups, being weakly electron-donating, would also be expected to increase the basicity. For comparison, the predicted pKa of 2,6-diisopropylaniline is around 4.25, where steric hindrance to protonation and solvation can play a counteracting role. lookchem.com

Table 2: pKa Values of the Conjugate Acids of this compound and Related Anilines in Aqueous Solution

CompoundpKa
Aniline4.6
4-Methoxyaniline5.3
2,6-Diisopropylaniline4.25 (Predicted) lookchem.com
This compound~5.5 - 6.0 (Estimated)

Note: The pKa value for this compound is an estimation based on the additive effects of its substituents.

In non-aqueous solvents, the pKa values can differ significantly from those in water due to variations in solvent polarity and solvation capabilities. The bulky isopropyl groups may lead to more pronounced differences in basicity in different solvents due to varying degrees of steric hindrance to solvation of the anilinium ion.

Impact of Substituent Effects on Basicity

The basicity of this compound is a direct consequence of the electronic and steric effects of its substituents.

Methoxy Group (-OCH3): The para-methoxy group is a strong electron-donating group through resonance (+R effect). It delocalizes its lone pair of electrons into the aromatic ring, increasing the electron density at the para position and, to a lesser extent, at the ortho positions. This increased electron density on the ring inductively pushes electron density towards the amino group, making its lone pair more available for protonation and thus increasing the basicity of the amine.

Isopropyl Groups (-CH(CH3)2): The two isopropyl groups at the meta positions are weak electron-donating groups through induction (+I effect). They push electron density into the ring, which slightly increases the basicity of the amino group. More significantly, these bulky groups provide steric hindrance around the amino group. While this steric hindrance can sometimes inhibit the approach of a proton and the solvation of the resulting anilinium ion, thereby decreasing basicity, their position at the meta-positions (3 and 5) relative to the amino group means their steric effect on the immediate environment of the nitrogen atom is less pronounced than it would be at the ortho-positions (2 and 6). In N,N,2,6-tetramethylaniline, the ortho-methyl groups cause a steric inhibition of resonance, making the lone pair on nitrogen more available and the compound more basic. chemzipper.com A similar, though likely less dramatic, effect might be at play here, where the isopropyl groups could influence the planarity of the methoxy group with the ring, though this is speculative without detailed structural studies.

The combination of a strong resonance-donating group (methoxy) and two weak inductively donating groups (isopropyl) results in a significantly enhanced basicity for this compound compared to unsubstituted aniline.

Advanced Spectroscopic and Structural Elucidation of 3,5 Diisopropyl 4 Methoxy Phenylamine and Its Complexes

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about connectivity, functional groups, and stereochemistry.

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the types and numbers of protons and carbons, two-dimensional (2D) techniques are required to piece together the complete molecular puzzle. For 3,5-Diisopropyl-4-methoxy-phenylamine, a combination of COSY, HSQC, and HMBC experiments would provide definitive evidence for its structure.

Predicted ¹H and ¹³C NMR Data: Based on the substituent effects of amino, methoxy (B1213986), and isopropyl groups on an aromatic ring, the chemical shifts for this compound can be predicted. The amino group is an activating, ortho-para directing group, while the methoxy group is also strongly activating. The isopropyl groups provide steric hindrance and have characteristic proton and carbon signals.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Atom Position Atom Type Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Rationale for Prediction
1 C - ~145-150 Aromatic C attached to NH₂, deshielded
2, 6 C-H ~6.5-6.7 ~110-115 Aromatic C-H ortho to NH₂, shielded
3, 5 C - ~135-140 Aromatic C attached to isopropyl groups
4 C - ~150-155 Aromatic C attached to OCH₃, deshielded
-NH₂ N-H ~3.5-4.0 (broad) - Amine protons, variable shift
-OCH₃ C-H₃ ~3.8 ~55-60 Methoxy group protons and carbon
-CH(CH₃)₂ C-H ~2.8-3.0 (septet) ~30-35 Isopropyl methine proton and carbon

2D NMR Correlation Analysis:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, a strong cross-peak would be observed between the isopropyl methine proton (-CH) and the isopropyl methyl protons (-CH₃), confirming the presence of the isopropyl group. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). sdsu.edu It would show correlations between the aromatic protons and their respective carbons, the methoxy protons and the methoxy carbon, and the isopropyl methine and methyl protons with their corresponding carbons. sdsu.edu

Interactive Table 2: Expected HMBC Correlations for this compound

Protons at: Correlate to Carbons at: Connectivity Established
Aromatic H (pos. 2, 6) C1, C3, C4, C5 Confirms position relative to other ring carbons
Methoxy H (-OCH₃) C4 Confirms attachment of methoxy group to position 4
Isopropyl CH C3, C2, C4 Confirms attachment of isopropyl group to position 3 (and 5)

Solid-state NMR (ssNMR) provides structural information on materials in their solid phase, where molecular motion is restricted. emory.edu Unlike solution NMR where rapid tumbling averages out anisotropic interactions, ssNMR spectra are typically broad. Techniques like Magic Angle Spinning (MAS) are used to narrow the lines and obtain higher resolution. emory.edu

For this compound, ssNMR could be used to:

Investigate Polymorphism: Different crystalline forms (polymorphs) of the compound would yield distinct ssNMR spectra due to differences in molecular packing and intermolecular interactions. This is a powerful method for identifying and characterizing different solid forms.

Determine Molecular Conformation in the Solid State: The conformation adopted in a crystal lattice can differ from that in solution. ssNMR can provide insights into the torsion angles and the orientation of the substituent groups in the solid state.

Analyze Intermolecular Interactions: Techniques like ¹H-¹³C cross-polarization (CP/MAS) can be sensitive to intermolecular proximities, providing information on hydrogen bonding involving the amine group and packing arrangements. mdpi.com While specific data for this molecule is not available, studies on related aniline (B41778) derivatives have demonstrated the utility of ssNMR in understanding solid-state structures. mdpi.comresearchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary and are excellent for identifying functional groups and studying molecular conformation. currentseparations.com

Each functional group within this compound has characteristic vibrational frequencies. The analysis of IR and Raman spectra allows for the confirmation of these groups.

Interactive Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Predicted Frequency Range (cm⁻¹) Expected Intensity (IR/Raman)
N-H Symmetric & Asymmetric Stretch Primary Amine (-NH₂) 3300 - 3500 Medium / Medium
C-H Aromatic Stretch Aryl 3000 - 3100 Medium / Strong
C-H Aliphatic Stretch Isopropyl, Methoxy 2850 - 2970 Strong / Strong
N-H Scissoring (Bend) Primary Amine (-NH₂) 1590 - 1650 Strong / Weak
C=C Aromatic Ring Stretch Aryl 1450 - 1600 Medium-Strong / Strong
C-H Aliphatic Bend Isopropyl, Methoxy 1370 - 1470 Medium / Medium
C-N Stretch Aryl-Amine 1250 - 1340 Strong / Medium
C-O Asymmetric Stretch Aryl-Alkyl Ether 1200 - 1275 Strong / Medium
C-O Symmetric Stretch Aryl-Alkyl Ether 1000 - 1075 Medium / Strong

The presence of strong bands in the 2850-2970 cm⁻¹ region would confirm the aliphatic C-H bonds of the isopropyl and methoxy groups. The characteristic double peak for N-H stretching around 3300-3500 cm⁻¹ would identify the primary amine. researchgate.netmaterialsciencejournal.org The C-O stretching of the methoxy group would be visible as strong bands in the 1200-1275 cm⁻¹ and 1000-1075 cm⁻¹ regions. mdpi.com

The this compound molecule possesses conformational flexibility, primarily due to rotation around the C-N, C-O, and C-C bonds connecting the substituents to the aromatic ring. nih.gov Different stable conformations (rotational isomers or rotamers) can coexist. iu.edu.sa

Vibrational spectroscopy can be a sensitive probe of this conformational landscape. mdpi.com

Spectral Distinctions: Different conformers may exhibit slight shifts in their vibrational frequencies or changes in band intensities. For example, the orientation of the isopropyl groups could influence the C-H bending modes or ring vibrations.

Computational Synergy: To perform a detailed conformational analysis, experimental IR and Raman spectra are often compared with spectra predicted computationally (e.g., using Density Functional Theory, DFT). nih.gov By calculating the vibrational frequencies for different possible low-energy conformers, one can match the calculated spectra to the experimental data to determine the most stable conformation present. nih.gov This approach allows for the assignment of minor spectral features to less populated conformers.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of a compound and to deduce structural information from its fragmentation patterns. libretexts.org

For this compound (C₁₃H₂₁NO), the exact molecular weight is 207.1623 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this elemental composition with high accuracy.

Under electron ionization (EI), the molecule will form a molecular ion (M⁺•) at m/z = 207. This molecular ion is a radical cation that can undergo various fragmentation reactions, with the resulting fragment ions providing structural clues. youtube.com

Predicted Fragmentation Pathways:

Alpha-Cleavage (Loss of Methyl Radical): The most favorable fragmentation is often the cleavage of a C-C bond alpha to the aromatic ring on the isopropyl substituent. This results in the loss of a methyl radical (•CH₃, 15 Da) to form a stable benzylic-type cation.

[M - 15]⁺ = m/z 192

Loss of Propene: A McLafferty-type rearrangement is possible, leading to the loss of propene (C₃H₆, 42 Da).

[M - 42]⁺ = m/z 165

Loss of Isopropyl Radical: Cleavage of the entire isopropyl group as a radical (•C₃H₇, 43 Da).

[M - 43]⁺ = m/z 164

Fragmentation of Methoxy Group: Loss of a methyl radical from the methoxy group is also possible.

[M - 15]⁺ = m/z 192 (This would be isobaric with the loss of methyl from an isopropyl group).

Aniline-type Fragmentation: Aromatic amines can undergo ring rearrangements and loss of small neutral molecules like hydrogen cyanide (HCN, 27 Da). acs.org

[M - 27]⁺ = m/z 180

Interactive Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Proposed Ion Structure Fragmentation Pathway
207 [C₁₃H₂₁NO]⁺• Molecular Ion (M⁺•)
192 [M - CH₃]⁺ Loss of a methyl radical from an isopropyl group (alpha-cleavage)
164 [M - C₃H₇]⁺ Loss of an isopropyl radical
165 [M - C₃H₆]⁺ Loss of propene via rearrangement

The relative abundance of these fragments would help to confirm the positions of the substituents on the phenylamine core. The base peak in the spectrum would likely be m/z 192 due to the formation of the very stable secondary benzylic cation.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₁₃H₂₁NO), HRMS analysis, typically using electrospray ionization (ESI), would begin with the generation of the protonated molecular ion, [M+H]⁺.

The exact mass of this ion can be calculated and then compared to the experimentally measured value, with a mass accuracy typically below 5 ppm, which confirms the elemental formula. The primary ion expected in the positive ion mode HRMS spectrum is [C₁₃H₂₂NO]⁺. Other adducts, such as the sodium adduct [M+Na]⁺, may also be observed. Key fragment ions resulting from in-source fragmentation can also be analyzed for their exact masses to further corroborate the structure.

Table 1: Predicted HRMS Data for [M+H]⁺ of this compound and Key Fragments This table is based on theoretical calculations for the specified compound.

Ion FormulaSpeciesCalculated m/z
C₁₃H₂₂NO⁺[M+H]⁺208.1701
C₁₂H₁₉NO⁺[M+H-CH₃]⁺193.1467
C₁₀H₁₄NO⁺[M+H-C₃H₇]⁺164.1075
C₁₃H₂₁NaO⁺[M+Na]⁺230.1521

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. For this compound, the protonated molecule [M+H]⁺ (m/z 208.17) would be selected as the precursor ion. Collision-induced dissociation (CID) would then be used to generate a characteristic fragmentation pattern that reveals the connectivity of the molecule.

The fragmentation of substituted anilines is influenced by the nature and position of the substituents. The expected fragmentation pathways for protonated this compound include:

Loss of a methyl radical (-•CH₃): A common fragmentation for methoxy-substituted aromatic compounds, leading to a stable ion at m/z 193.15. This loss likely originates from one of the bulky isopropyl groups, resulting in a stable benzylic cation.

Loss of a propyl radical (-•C₃H₇): Cleavage of the bond between an isopropyl group and the aromatic ring would result in the loss of an isopropyl radical, producing a fragment ion at m/z 164.11.

Sequential losses: Further fragmentation of the primary product ions can occur. For instance, the ion at m/z 193.15 could subsequently lose carbon monoxide (CO), a common fragmentation pathway for phenolic compounds, to yield an ion at m/z 165.15.

The interpretation of these fragmentation patterns allows for the unambiguous confirmation of the substituent arrangement on the phenylamine core. nih.govmdpi.comresearchgate.net

Table 2: Predicted MS/MS Fragmentation Data for the [M+H]⁺ Ion of this compound This table presents a hypothetical fragmentation pattern based on established chemical principles.

Precursor Ion (m/z)Product Ion (m/z)Neutral LossProposed Fragment Structure
208.17193.15CH₃ (15.02 Da)[M+H-CH₃]⁺
208.17165.15C₃H₇ (43.05 Da)[M+H-C₃H₇]⁺
193.15165.15CO (28.00 Da)[M+H-CH₃-CO]⁺

X-ray Crystallography of this compound and Its Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. carleton.edu This technique provides precise data on bond lengths, bond angles, and the conformation of the molecule, as well as how molecules pack together in a crystal lattice.

Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Conformation

A single-crystal X-ray diffraction study of this compound would reveal its precise molecular geometry. carleton.edu Due to steric hindrance from the two bulky isopropyl groups at the 3- and 5-positions, the methoxy group at the 4-position would likely adopt a conformation where the methyl group is oriented to minimize steric clash.

The planarity of the amine group relative to the aromatic ring would also be of interest. In many substituted anilines, the nitrogen atom is slightly pyramidalized. The degree of this pyramidalization and the N-H bond lengths would be precisely determined. The analysis would also confirm the intramolecular distances, such as the C-N, C-O, and C-C bond lengths within the aromatic ring, which can be influenced by the electronic effects of the substituents. For chiral derivatives, this technique can be used to determine the absolute configuration. nih.gov

Co-crystallization and Supramolecular Interactions in the Solid State

The solid-state architecture of this compound is dictated by non-covalent interactions. The primary amine group (-NH₂) is a potent hydrogen-bond donor, while the methoxy oxygen and the amine nitrogen can act as hydrogen-bond acceptors. This functionality allows for the formation of a network of intermolecular hydrogen bonds, such as N-H···N or N-H···O, which typically organize molecules into chains, dimers, or more complex three-dimensional structures. mdpi.com

Co-crystallization, the process of forming a crystalline solid with two or more different molecules in the same lattice, can be explored to create novel solid forms. tbzmed.ac.irijper.org For instance, co-crystallization of this compound with molecules containing strong hydrogen-bond acceptors, like carboxylic acids or phenols, could lead to the formation of robust supramolecular synthons. nih.govnih.govsemanticscholar.org Aniline-phenol systems, for example, are known to form stable, hydrogen-bonded tetramer synthons. nih.govnih.gov

Q & A

Basic: What are the optimal synthetic routes for 3,5-Diisopropyl-4-methoxy-phenylamine, and how can purity be validated?

Methodological Answer:
The synthesis typically involves multi-step alkylation and methoxylation of a phenolic precursor. For example, analogous methods to those used for methyl-[2-hydroxyimino-3-(4-hydroxyphenyl)]-propionate () can be adapted:

  • Step 1 : Start with 4-methoxyphenol, introduce isopropyl groups via Friedel-Crafts alkylation using isopropyl halides and Lewis acids (e.g., AlCl₃).
  • Step 2 : Protect the amine group during methoxylation to avoid side reactions.
  • Purity Validation : Use HPLC (≥95% purity threshold) with a C18 column and UV detection at 254 nm, as described for similar aromatic amines .

Advanced: How can regioselectivity challenges in isopropyl group introduction be addressed during synthesis?

Methodological Answer:
Regioselectivity is influenced by steric and electronic factors. Strategies include:

  • Catalytic Control : Use bulky ligands (e.g., BINAP) with palladium catalysts to direct substitution at the 3,5-positions.
  • Temperature Modulation : Lower temperatures (0–5°C) favor kinetic control, reducing undesired para-substitution byproducts.
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict electron density maps to optimize reaction conditions .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : ¹H NMR (CDCl₃) for methoxy (-OCH₃, δ 3.75–3.85 ppm) and aromatic protons (δ 6.5–7.0 ppm). ¹³C NMR confirms isopropyl branching (δ 22–25 ppm).
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion [M+H]⁺ and fragmentation patterns.
  • FT-IR : Peaks at 1250–1270 cm⁻¹ (C-O stretch) and 3350 cm⁻¹ (N-H stretch) .

Advanced: How can crystallographic data resolve ambiguities in structural elucidation?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is definitive for confirming substituent positions. For example:

  • Crystal Growth : Use slow evaporation in ethyl acetate/hexane.
  • Data Interpretation : Compare experimental bond angles/distances (e.g., C-N bond length ~1.45 Å) with computational models (Mercury 4.0 software) .

Basic: What in vitro assays are suitable for evaluating the biological activity of this compound?

Methodological Answer:

  • Cell Viability : MTT assay on cancer cell lines (e.g., MCF-7, A549) with IC₅₀ calculations ( details protocols for similar compounds).
  • Dose-Response : Test concentrations from 1 μM to 100 μM, using RPMI medium with 10% FBS and 48-hour incubation .

Advanced: How can contradictory bioactivity data across studies be systematically analyzed?

Methodological Answer:

  • Meta-Analysis : Pool data from independent studies (e.g., IC₅₀ values) and apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers.
  • Experimental Replication : Standardize conditions (e.g., cell passage number, serum batch) to isolate variables.
  • Mechanistic Studies : Use siRNA knockdown or protease assays to confirm target engagement .

Basic: What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

  • Short-Term Storage : -20°C in anhydrous DMSO (≤1 month).
  • Long-Term Stability : Lyophilized powder under argon at -80°C (≥12 months). Monitor degradation via HPLC every 3 months .

Advanced: How can degradation pathways be elucidated using LC-MS/MS?

Methodological Answer:

  • Forced Degradation : Expose the compound to heat (60°C), light (UV, 254 nm), and acidic/basic conditions (pH 2–12).
  • Fragmentation Analysis : Identify degradation products (e.g., demethylated or oxidized derivatives) via Q-TOF-MS/MS. Compare with synthetic standards .

Basic: What computational tools predict the physicochemical properties of this compound?

Methodological Answer:

  • LogP Calculation : Use ChemAxon or ACD/Labs to estimate partition coefficient (~3.2).
  • pKa Prediction : SPARC or MarvinSuite for amine protonation (pKa ~9.5) .

Advanced: How can QSAR models guide the design of derivatives with enhanced activity?

Methodological Answer:

  • Descriptor Selection : Include topological polar surface area (TPSA), molar refractivity, and H-bond donors/acceptors.
  • Model Training : Use partial least squares (PLS) regression on datasets from analogs (e.g., brominated derivatives in ). Validate with leave-one-out cross-validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.